molecular formula C11H18O4 B14725325 Ethyl 1-(2-methoxyethyl)-2-oxocyclopentane-1-carboxylate CAS No. 6454-87-1

Ethyl 1-(2-methoxyethyl)-2-oxocyclopentane-1-carboxylate

Cat. No.: B14725325
CAS No.: 6454-87-1
M. Wt: 214.26 g/mol
InChI Key: CIGBZIYLNMLKQB-UHFFFAOYSA-N
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Description

Ethyl 1-(2-methoxyethyl)-2-oxocyclopentane-1-carboxylate is an organic compound with a complex structure that includes a cyclopentane ring, an ethyl ester group, and a methoxyethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(2-methoxyethyl)-2-oxocyclopentane-1-carboxylate typically involves the reaction of cyclopentanone with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with 2-methoxyethanol to yield the final product. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Dichloromethane or tetrahydrofuran

    Catalyst: Triethylamine or pyridine

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(2-methoxyethyl)-2-oxocyclopentane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the methoxyethyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous conditions.

    Substitution: Alkyl halides or sulfonates in the presence of a strong base like sodium hydride (NaH).

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols

    Substitution: Various substituted cyclopentane derivatives

Scientific Research Applications

Ethyl 1-(2-methoxyethyl)-2-oxocyclopentane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 1-(2-methoxyethyl)-2-oxocyclopentane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-oxocyclopentane-1-carboxylate
  • Methyl 1-(2-methoxyethyl)-2-oxocyclopentane-1-carboxylate
  • Ethyl 1-(2-ethoxyethyl)-2-oxocyclopentane-1-carboxylate

Uniqueness

This compound is unique due to the presence of the methoxyethyl group, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

6454-87-1

Molecular Formula

C11H18O4

Molecular Weight

214.26 g/mol

IUPAC Name

ethyl 1-(2-methoxyethyl)-2-oxocyclopentane-1-carboxylate

InChI

InChI=1S/C11H18O4/c1-3-15-10(13)11(7-8-14-2)6-4-5-9(11)12/h3-8H2,1-2H3

InChI Key

CIGBZIYLNMLKQB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CCCC1=O)CCOC

Origin of Product

United States

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